molecular formula C21H24N2O4 B2874926 1-(1,3-Benzodioxol-5-yl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone CAS No. 477328-88-4

1-(1,3-Benzodioxol-5-yl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone

Cat. No. B2874926
CAS RN: 477328-88-4
M. Wt: 368.433
InChI Key: MPKQUPHPOPNTSL-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone, also known as BMPP, is a synthetic compound of the benzodioxole class. It is a colorless crystalline solid that is soluble in organic solvents. BMPP has a variety of applications in scientific research, and it has been used in the synthesis of various compounds, such as peptides, nucleosides, and steroids. BMPP has been studied extensively in the laboratory and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

Dual Action at Serotonin Receptors and Transporters

Compounds with structures similar to 1-(1,3-Benzodioxol-5-yl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone have been explored for their dual action at serotonin receptors and serotonin transporters. Such compounds are researched for their potential as a new class of antidepressants, demonstrating nanomolar affinity for both activities. This suggests the possibility for compounds with similar structures to be investigated for their antidepressant properties through interactions with serotonin pathways (Orus et al., 2002).

Antimicrobial Activities

Research on derivatives of similar structural frameworks has shown that these compounds can possess good or moderate activities against microorganisms, indicating their potential utility in the development of new antimicrobial agents. The exploration of such compounds for antimicrobial properties is crucial in the ongoing search for new treatments against resistant strains of bacteria and other pathogens (Bektaş et al., 2007).

Antidepressant Drug Development

The synthesis and evaluation of compounds structurally related to 1-(1,3-Benzodioxol-5-yl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone in the search for efficient antidepressants have revealed that specific derivatives exhibit dual modes of action: serotonin reuptake inhibition and 5-HT1A receptor affinity. This highlights the potential of such compounds in the development of new antidepressants with novel mechanisms of action (Pérez-Silanes et al., 2001).

Synthesis and Evaluation for Receptor Antagonism

Compounds within this structural realm have been synthesized and evaluated for their antagonism at certain receptors, such as the 5-HT1A serotonin receptor. The investigation into their receptor affinity and selectivity can inform the design of compounds targeting specific receptor pathways, potentially leading to new therapeutic agents (Mokrosz et al., 1994).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-25-18-5-3-17(4-6-18)23-12-10-22(11-13-23)9-8-19(24)16-2-7-20-21(14-16)27-15-26-20/h2-7,14H,8-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKQUPHPOPNTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477328-88-4
Record name 1-(1,3-BENZODIOXOL-5-YL)-3-(4-(4-METHOXYPHENYL)-1-PIPERAZINYL)-1-PROPANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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